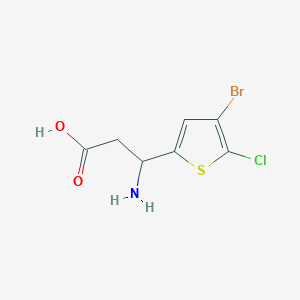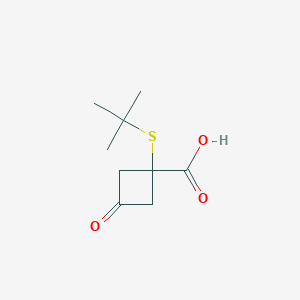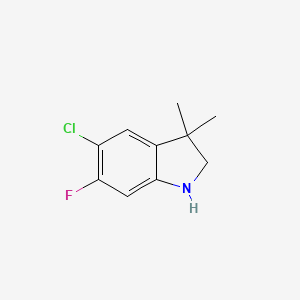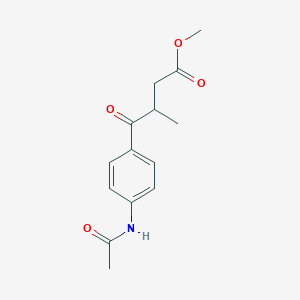
Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate is an organic compound with a complex structure that includes an acetamidophenyl group and a methyl oxobutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the acylation of 4-acetamidophenyl with a suitable acylating agent, followed by esterification with methanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Methyl 4-(4-aminophenyl)-3-methyl-4-oxobutanoate: Similar structure but with an amino group instead of an acetamido group.
Ethyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetamido group and the methyl ester moiety differentiates it from other similar compounds, potentially leading to unique applications and properties.
Propiedades
Número CAS |
120757-17-7 |
|---|---|
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate |
InChI |
InChI=1S/C14H17NO4/c1-9(8-13(17)19-3)14(18)11-4-6-12(7-5-11)15-10(2)16/h4-7,9H,8H2,1-3H3,(H,15,16) |
Clave InChI |
KDMKWCATNANPPP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OC)C(=O)C1=CC=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



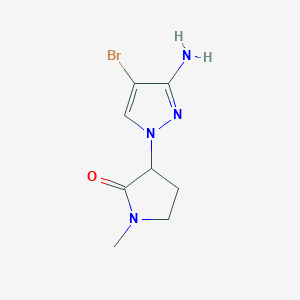
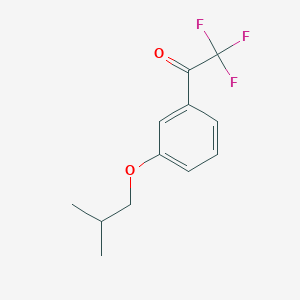

![5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B13081205.png)
![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)




![(2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13081245.png)
